Chemical structure and properties of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Chemical structure and properties of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane in Antiretroviral Drug Development
Executive Summary
In the rigorous landscape of pharmacokinetic (PK) profiling and bioanalytical assay development, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects in LC-MS/MS quantification. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane is a highly specialized, deuterated intermediate utilized primarily in the synthesis of Efavirenz-d4[1]. Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric pocket of the HIV-1 reverse transcriptase, thereby suppressing viral replication[2]. This whitepaper provides an in-depth mechanistic analysis of this dibromoalkene intermediate, detailing its physicochemical properties, its role in the Corey-Fuchs homologation, and the causal logic behind its experimental handling.
Physicochemical Profiling and Isotopic Significance
The structural architecture of 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane consists of a highly strained, deuterated cyclopropane ring conjugated to a gem-dibromovinyl moiety.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Name | 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane |
| CAS Registry Number | 1184977-20-5[1] |
| Molecular Formula | C5H2D4Br2[1] |
| Molecular Weight | 229.93 g/mol [1] |
| Physical State | Colourless Oil[1] |
| Storage Conditions | 2-8 °C (Refrigerator)[1] |
| Primary Application | Precursor for Efavirenz-d4 and its metabolites[1],[3] |
The Causality of the d4-Label: From a bioanalytical standpoint, the placement of the four deuterium atoms on the cyclopropane ring is a calculated design choice. Efavirenz undergoes primary Phase I metabolism via the CYP2B6 enzyme, which typically yields 8-hydroxyefavirenz[3],[2]. Because the oxidative metabolism targets the benzoxazinone core rather than the cyclopropyl-ethynyl tail, the d4-labeled cyclopropane ring remains metabolically inert. This ensures that the SIL-IS accurately tracks the parent drug's extraction recovery and ionization efficiency without risking deuterium-hydrogen exchange in biological matrices.
Mechanistic Pathway: The Corey-Fuchs Homologation
The conversion of cyclopropanecarboxaldehyde to cyclopropylacetylene is classically achieved via the Corey-Fuchs reaction, a two-stage homologation process[4]. 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane represents the stable, isolable intermediate generated at the end of the first stage (olefination).
To synthesize the final antiretroviral active pharmaceutical ingredient (API), this dibromoalkene must be converted into a terminal alkyne. This is achieved through a cascade reaction involving halogen-metal exchange, alpha-elimination to a vinylidene carbene, and a subsequent Fritsch-Buttenberg-Wiechell (FBW) rearrangement.
Fig 1. Mechanistic pathway of Efavirenz-d4 synthesis via the Corey-Fuchs homologation.
Experimental Protocol: Conversion to Cyclopropylacetylene-d4
As a Senior Application Scientist, it is critical to emphasize that successful execution of the Corey-Fuchs second stage relies heavily on strict environmental controls and precise stoichiometry. Below is the self-validating protocol for converting the dibromoalkene intermediate into cyclopropylacetylene-d4.
Fig 2. Standard operating procedure for lithiation and FBW rearrangement of the dibromoalkene.
Step-by-Step Methodology & Causality
Step 1: Substrate Preparation
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Action: Dissolve 1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.
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Causality: THF acts as a Lewis base, coordinating with the lithium ions of the reagent to break up hexameric aggregates of n-BuLi, thereby enhancing its reactivity. The argon atmosphere is non-negotiable; the resulting lithium acetylide is highly oxophilic and sensitive to atmospheric moisture, which would prematurely quench the reactive intermediate.
Step 2: Cryogenic Cooling
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Action: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.
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Causality: The initial halogen-metal exchange is violently exothermic. Cryogenic conditions stabilize the transient lithium carbenoid intermediate. Without this thermal suppression, uncontrolled alpha-elimination occurs prematurely, leading to the formation of unwanted cumulene or diyne byproducts rather than the desired terminal alkyne.
Step 3: Lithiation and Halogen-Metal Exchange
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Action: Add n-butyllithium (n-BuLi, 2.2 eq, 1.6 M in hexanes) dropwise via a syringe pump over 30 minutes.
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Causality: The stoichiometry is the most critical parameter of this protocol. The first equivalent of n-BuLi executes the halogen-metal exchange, replacing one bromine atom with lithium. The second equivalent acts as a strong base to deprotonate the newly formed terminal alkyne once the rearrangement occurs, driving the equilibrium forward to form a stable lithium acetylide[4]. The extra 0.2 eq compensates for trace moisture in the system.
Step 4: Fritsch-Buttenberg-Wiechell (FBW) Rearrangement
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Action: Remove the cryogenic bath and allow the reaction mixture to warm gradually to 0 °C over 1 hour.
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Causality: Controlled warming provides the precise activation energy required for the vinylidene carbene to undergo the FBW rearrangement. During this phase, the cyclopropyl ring migrates to the terminal carbon, forming the carbon-carbon triple bond. Gradual warming ensures this migration happens smoothly without rupturing the highly strained d4-labeled cyclopropane ring.
Step 5: Quenching and Isolation
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Action: Quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the aqueous layer with diethyl ether ( Et2O ).
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Causality: NH4Cl provides a mild, buffered proton source to safely protonate the lithium acetylide, yielding the final cyclopropylacetylene-d4. Diethyl ether is explicitly chosen for extraction due to its low boiling point (34.6 °C), which facilitates the isolation of the highly volatile cyclopropylacetylene-d4 (b.p. ~52 °C) during downstream concentration without product loss.
References
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Pharmaffiliates. "1-(2,2-Dibromoethenyl)-2,2,3,3-d4-cyclopropane." Pharmaffiliates Reference Standards. Available at: [Link]
- Google Patents. "US6359164B1 - Process for the preparation of cyclopropylacetylene." United States Patent and Trademark Office.
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Veeprho. "Efavirenz Impurities and Related Compounds." Veeprho Pharmaceuticals. Available at:[Link]
